
A 410099.1
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve high purity (≥98%) using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Cancer Therapy
A 410099.1 has been extensively studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. It has shown:
- Cytotoxicity : Exhibits an effective concentration () of approximately 13 nM in MDA-MB-231 breast cancer cells .
- In Vivo Efficacy : Demonstrated antitumor activity in mouse models of breast cancer, indicating its potential for clinical application .
2. Targeted Protein Degradation
This compound plays a critical role in the design and synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are innovative tools for targeted protein degradation:
- Functionalized IAP Ligand : Serves as a functionalized ligand that can be conjugated to linkers or target proteins, facilitating the development of PROTACs aimed at degrading specific proteins involved in cancer progression .
- NanoBRET Assays : In these assays, this compound has shown effective engagement with cIAP1, cIAP2, and XIAP proteins, with EC50 values of 4.6 nM, 9.2 nM, and 15.6 nM respectively .
Table 1: Summary of this compound Efficacy
Application | Target | Efficacy Measure | Notes |
---|---|---|---|
Cancer Cell Cytotoxicity | MDA-MB-231 | High affinity for XIAP | |
In Vivo Antitumor Activity | Mouse Breast Cancer | Effective | Demonstrated significant tumor reduction |
PROTAC Development | cIAP1, cIAP2, XIAP | EC50 values: 4.6, 9.2, 15.6 nM | Functionalized ligand for targeted degradation |
Case Studies
Case Study 1: Enhancing TRAIL-Induced Apoptosis
Research has indicated that this compound can enhance TRAIL (TNF-related apoptosis-inducing ligand) induced apoptosis in chronic lymphocytic leukemia (CLL) cells. This combination therapy approach suggests a synergistic effect that could lead to improved therapeutic outcomes in patients with CLL .
Case Study 2: PROTAC Development Using this compound
In a study focused on developing PROTACs targeting estrogen receptor-alpha (ERα), this compound was utilized as a key component to recruit the E3 ligase complex necessary for effective protein degradation. The resulting PROTACs exhibited low nanomolar degradation capabilities, highlighting the compound's versatility in drug design .
Mecanismo De Acción
A 410099.1 exerts its effects by antagonizing the X-linked inhibitor of apoptosis protein (XIAP). It binds to the baculoviral IAP repeat (BIR) domain of XIAP with high affinity (K_d = 16 nM), thereby inhibiting its anti-apoptotic activity. This leads to the activation of caspases and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Boc-A 410099.1 amide-alkylC4-amine: A functionalized IAP ligand used in proteolysis targeting chimeras (PROTACs).
A 410099.1 amide-PEG3-amine: Another functionalized IAP ligand with a polyethylene glycol linker.
Uniqueness
This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .
Actividad Biológica
A 410099.1 is a functionalized ligand associated with the inhibitors of apoptosis (IAP) proteins, specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) research and development. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by selectively targeting IAP proteins, which play crucial roles in cell survival and apoptosis regulation.
This compound is characterized as an amine derivative, which allows for easy conjugation to linkers or target proteins. The compound's structure facilitates its role as a chemical probe in biological assays aimed at understanding the interactions and functions of IAP proteins.
Biological Activity
The biological activity of this compound has been primarily assessed through its effects on various IAP proteins, including cIAP1, cIAP2, and XIAP. The compound exhibits potent inhibitory properties, with effective concentrations (EC50) as follows:
Target Protein | EC50 (nM) |
---|---|
cIAP1 | 4.6 |
cIAP2 | 9.2 |
XIAP | 15.6 |
These values indicate that this compound has a high affinity for these targets, making it a promising candidate for further development in targeted protein degradation strategies.
This compound functions by modulating the ubiquitin-proteasome system through its interaction with IAP proteins. By binding to these proteins, it promotes their degradation, which can lead to the activation of apoptotic pathways in cancer cells that typically evade death due to overexpression of IAPs.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In a study published in Frontiers in Cell and Developmental Biology, this compound was shown to selectively inhibit BIR domains of IAPs, demonstrating its potential as a tool for studying IAP function and selectivity . The study utilized NanoBRET assays to assess the binding dynamics and selectivity of this compound against different BIR domains.
- Cellular Assays : Another investigation focused on the cellular impact of this compound on cancer cell lines known to overexpress IAPs. The results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting that the compound effectively re-sensitizes cancer cells to apoptotic signals .
- Therapeutic Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance treatment efficacy by overcoming resistance mechanisms associated with IAP overexpression . This combinatorial approach could provide a novel strategy for improving outcomes in resistant cancer types.
Q & A
Basic Research Questions
Q. How to formulate a precise research question for studying A 410099.1’s mechanism of action?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population: Specific cell lines or animal models exposed to this compound.
- Intervention: Dosage ranges or administration routes.
- Comparison: Control groups treated with placebo or analogs.
- Outcome: Quantitative metrics (e.g., enzyme inhibition rates).
- Time: Duration of exposure and observation periods.
Refine iteratively using pilot studies and literature gaps .
Q. What research designs are appropriate for initial pharmacological studies of this compound?
- Methodological Answer :
- Experimental designs: Randomized controlled trials (RCTs) for dose-response relationships. Use factorial designs to test multiple variables (e.g., pH, temperature).
- Non-experimental designs: Observational studies for baseline toxicity profiles.
- Prioritize internal validity via controlled variables (e.g., blinding, randomization) .
Q. How to ensure data availability and reproducibility in this compound research?
- Methodological Answer :
- Pre-register protocols (e.g., on Open Science Framework) to define hypotheses, methods, and analysis plans.
- Use standardized data templates (e.g., NIH’s PhenX Toolkit) for variables like pharmacokinetic parameters.
- Share raw datasets in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodological Answer :
- Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., species differences, assay sensitivity).
- Apply sensitivity analysis to weight studies by quality metrics (e.g., sample size, blinding).
- Validate findings via in vitro-in vivo correlation (IVIVC) models .
Q. What statistical approaches optimize detection of this compound’s off-target effects?
- Methodological Answer :
- Use high-dimensional data tools:
- Network pharmacology: Map compound-target interactions via STRING or KEGG databases.
- Machine learning: Train classifiers on omics data (transcriptomics/proteomics) to predict adverse pathways.
- Apply Benjamini-Hochberg correction for false discovery rates in multi-parametric assays .
Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?
- Methodological Answer :
- Cohort design: Stratify subjects by exposure duration and biomarkers (e.g., liver enzymes).
- Time-series analysis: Use mixed-effects models to account for intra-subject variability.
- Incorporate interim analyses to adjust endpoints without inflating Type I error .
Q. Methodological Frameworks
-
Data Contradiction Analysis :
Step Tool/Technique Purpose 1. PRISMA Flowchart Identify bias in literature 2. Cochran’s Q Test Assess heterogeneity 3. Egger’s Regression Detect publication bias -
Experimental Design Checklist :
Q. Ethical & Reporting Standards
Propiedades
Número CAS |
762274-58-8 |
---|---|
Fórmula molecular |
C27H41ClN4O3 |
Peso molecular |
505.1 |
Nombre IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clave InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.